molecular formula C10H5F3OS B13424991 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde

3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde

Cat. No.: B13424991
M. Wt: 230.21 g/mol
InChI Key: BLOGTUDSUZAVEN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring with an aldehyde functional group at the 7th position

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the benzothiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group contributes to its chemical properties, enhancing stability and reactivity, which are crucial for its interactions with biological targets.

The presence of the trifluoromethyl group (-CF₃) in this compound significantly influences its biological activity. This group is known for its electron-withdrawing nature, which can enhance the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity and signal transduction pathways, leading to therapeutic effects.

Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, altering signal transduction processes.
  • Pathways : Influences various biochemical pathways that are critical for cellular function.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary of key findings from recent studies:

Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes
AntiviralActivity against viral replication

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating potential as an antimicrobial agent. The mechanism was linked to disruption of bacterial cell membrane integrity.
  • Cytotoxicity in Cancer Cells : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were associated with the activation of intrinsic apoptotic pathways.
  • Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways revealed that it acts as a competitive inhibitor, altering enzyme kinetics and potentially leading to therapeutic applications in metabolic disorders.

Properties

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H

InChI Key

BLOGTUDSUZAVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O

Origin of Product

United States

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